Taltobulin

概要

説明

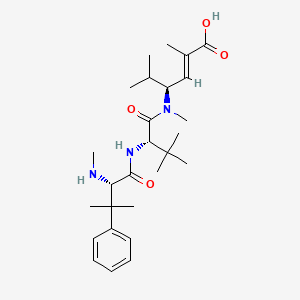

タルトブリンは、HTI-286としても知られており、海洋スポンジから得られる天然トリペプチドヘミアステリンの合成アナログです。タルトブリンは強力な抗微小管剤であり、微小管の動態を阻害し、癌細胞の有糸分裂停止とアポトーシスを引き起こします。 特に非小細胞肺癌や肝腫瘍の治療において、抗癌剤としての大きな可能性を示しています .

準備方法

合成ルートと反応条件

タルトブリンは、収束型マルチコンポーネント戦略によって合成されます。その合成における重要なステップの1つは、ウギ4成分反応(Ugi-4CR)であり、トリペプチド構造を迅速に構築することができます。合成ルートには、エバンスオキサゾリジノンを使用してエナンチオマー的に純粋なテトラメチルトリプトファンユニットを生成することが含まれます。 続いて、N-ベンゾチアゾール-2-スルホニル(Bts)保護基と® -2-フェニルグリシノールキラル補助基を使用してペプチド結合が形成されます .

工業的製造方法

タルトブリンの工業的製造には、同じ収束型マルチコンポーネント戦略を使用した大規模合成が含まれます。 このプロセスは、高収率と高純度を実現するように最適化されており、化合物製剤の厳しい要件を満たしています .

化学反応の分析

反応の種類

タルトブリンは、次のようなさまざまな種類の化学反応を起こします。

酸化: タルトブリンは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、タルトブリン分子の官能基を修飾するために使用することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

科学的研究の応用

タルトブリンは、次のような幅広い科学研究における応用があります。

化学: ペプチド合成と修飾の研究のためのモデル化合物として使用されます。

生物学: 微小管の動態と細胞分裂に対する影響が調べられています。

医学: 特に非小細胞肺癌や肝腫瘍の治療において、潜在的な抗癌剤として研究されています。

作用機序

タルトブリンは、チューブリンのαサブユニットとβサブユニットの間のビンカドメインに結合することで効果を発揮します。この結合は、精製されたチューブリンの重合を阻害し、細胞内の微小管の構造を乱し、有糸分裂停止とアポトーシスを誘発します。 この化合物の作用機序には、細胞外シグナル制御キナーゼ(ERK)とホスホイノシチド3キナーゼ(PI3K)/プロテインキナーゼB(AKT)シグナル伝達経路の両方の活性化が含まれます .

類似化合物の比較

タルトブリンは、次のような他の抗微小管剤と似ています。

ヘミアステリン: タルトブリンが誘導された天然トリペプチド。

パクリタキセル: 広く使用されている抗癌剤で、微小管を標的とするが、異なる部位に結合します。

ビンクリスチン: 癌治療に使用されるもう1つの微小管阻害剤。

独自性

タルトブリンは、P-糖タンパク質媒介性の耐性を回避する能力が特徴であり、癌治療における薬剤耐性を克服するための有望な候補となっています。 合成可能性と強力な抗癌活性は、タルトブリンを他の類似化合物とは異なるものとしています .

類似化合物との比較

Taltobulin is similar to other antimicrotubule agents such as:

Hemiasterlin: The natural tripeptide from which this compound is derived.

Paclitaxel: A widely used anticancer drug that also targets microtubules but binds to a different site.

Vincristine: Another microtubule inhibitor used in cancer therapy.

Uniqueness

This compound is unique in its ability to circumvent P-glycoprotein-mediated resistance, making it a promising candidate for overcoming drug resistance in cancer therapy. Its synthetic accessibility and potent anticancer activity further distinguish it from other similar compounds .

生物活性

Taltobulin, also known as HTI-286, is a synthetic compound classified as a tubulin inhibitor, primarily investigated for its potential in oncology. Its mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division and proliferation. This article delves into the biological activity of this compound, highlighting its effects on various cancer cell lines, mechanisms of cytotoxicity, and protective interactions with growth factors.

This compound functions by inhibiting tubulin polymerization, which prevents the formation of microtubules necessary for mitotic spindle assembly during cell division. This results in cell cycle arrest and subsequent apoptosis in susceptible cancer cells. The compound has shown efficacy against several cancer types, including breast cancer and other solid tumors.

Case Studies and Research Findings

-

Cell Line Studies : A study focused on the MCF-7 breast cancer cell line demonstrated that this compound induces cytotoxicity through apoptosis. The presence of fibroblast growth factor 1 (FGF1) was found to mitigate this effect, suggesting a complex interplay between this compound and cellular signaling pathways.

- Experimental Design : MCF-7 cells were treated with varying concentrations of this compound (5 nM) alongside FGF1 (10 ng/mL). Cell viability was assessed using alamarBlue Cell Viability Reagent.

- Results : FGF1 significantly improved cell viability in this compound-treated cells by activating ERK and AKT signaling pathways, contrasting with EGF's sole reliance on ERK activation .

- Cytotoxicity Mechanisms : The protective role of FGF1 against this compound-induced apoptosis was further elucidated through PARP cleavage assays. Both FGF1 and EGF inhibited PARP processing, indicating their anti-apoptotic effects in the presence of this compound .

- Migration Studies : In migration assays using the IncuCyte system, FGF1 was shown to restore migratory capacity in this compound-treated MCF-7 cells, highlighting its potential role in promoting metastasis under drug exposure .

Data Table: Comparative Effects of this compound and Growth Factors

| Treatment | Concentration | Cell Viability (%) | Apoptosis Induction | Migration Rate (Scratch Assay) |

|---|---|---|---|---|

| Control | - | 100 | Low | High |

| This compound | 5 nM | 30 | High | Low |

| This compound + FGF1 | 5 nM + 10 ng/mL | 70 | Low | High |

| This compound + EGF | 5 nM + 10 ng/mL | 50 | Moderate | Low |

Clinical Implications

The findings from studies involving this compound suggest that while it is an effective cytotoxic agent against certain cancer cells, its efficacy can be modulated by the presence of growth factors like FGF1. This raises important considerations for combination therapies where growth factor signaling pathways may influence treatment outcomes.

特性

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTMOLDWXSVYKD-PSRNMDMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041040 | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228266-40-8 | |

| Record name | N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228266-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltobulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of taltobulin?

A1: this compound exerts its anti-cancer effects by binding to tubulin, a protein crucial for forming microtubules. [, ] Unlike taxanes that stabilize microtubules, this compound inhibits the polymerization of tubulin, disrupting microtubule dynamics within the cell. [, ] This disruption leads to mitotic arrest, blocking cell division, and ultimately triggering apoptosis, or programmed cell death. [, ]

Q2: How does this compound compare to other antimicrotubule agents?

A2: While this compound shares its target with other antimicrotubule agents like taxanes and Vinca alkaloids, it possesses distinct advantages. Notably, it demonstrates significantly less interaction with P-glycoprotein, a multidrug resistance protein. [] This reduced interaction could potentially translate to greater efficacy in tumors that exhibit resistance to traditional antimicrotubule agents. []

Q3: What structural insights have been gleaned about this compound's interaction with tubulin?

A3: Crystal structure analysis of this compound bound to tubulin reveals that it targets the vinca domain, a region on the tubulin molecule targeted by other anti-cancer agents like vinblastine. [] It shares a key pharmacophore with other potent peptidyl microtubule inhibitors like monomethyl auristatin E (MMAE) and tubulysin M, characterized by two consecutive hydrophobic groups. [, ] These groups interact with hydrophobic pockets on both the α and β subunits of tubulin, while specific nitrogen and oxygen atoms form hydrogen bonds with key amino acids on the tubulin molecule. [, ] This detailed understanding of the binding interaction provides valuable insights for the rational design of novel antimicrotubule agents with potentially improved potency and specificity.

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A4: Yes, research has delved into understanding how structural modifications to this compound influence its activity. [] Studies involving hybrid compounds, created by combining structural elements of this compound with those of dolastatins (another class of potent antimicrotubule agents), have yielded promising results. [] These hybrid molecules displayed potent antimicrotubule activity, highlighting the potential of SAR studies in developing improved analogs with enhanced efficacy, potentially even against resistant cell lines. []

Q5: What is the current status of this compound in clinical development?

A5: this compound has progressed to clinical trials for the treatment of various cancers. [, ] Preclinical studies demonstrated its ability to inhibit the growth of various human tumor xenografts in mouse models, even in cases where paclitaxel and vincristine proved ineffective. [] Further research is ongoing to fully elucidate its safety and efficacy profile in humans.

Q6: Are there any known resistance mechanisms to this compound?

A6: Although this compound shows promise in overcoming P-glycoprotein mediated resistance, the development of resistance to anti-cancer drugs is a complex and multifaceted issue. Further research is necessary to determine specific mechanisms of resistance that may arise against this compound.

Q7: What is the significance of fibroblast growth factor 1 (FGF1) in relation to this compound's activity?

A7: Recent studies have unveiled a complex interplay between FGF1 signaling and this compound's cytotoxic effects. Specifically, FGF1, upon binding to its receptor (FGFR1), can activate downstream signaling pathways that ultimately protect certain cancer cells, like MCF-7 breast cancer cells, from this compound-induced cell death. [] This protective effect is mediated by the activation of both the MEKs/ERKs and PI3K/AKT signaling pathways. [] Understanding this interplay may pave the way for developing combination therapies targeting both FGF/FGFR signaling and microtubule dynamics to combat drug resistance and improve treatment outcomes.

Q8: Has this compound demonstrated efficacy in preclinical models?

A8: this compound has shown promising antitumor activity in preclinical studies. [] In vitro, it effectively inhibited the proliferation of various hepatic tumor cell lines with an average IC50 of 2 nmol/L. [] Importantly, this inhibitory effect appeared to be selective for tumor cells, as no significant decrease in the viability of primary human hepatocytes was observed. [] Furthermore, intravenous administration of this compound significantly suppressed tumor growth in a rat allograft model, reinforcing its potential as a therapeutic agent. []

Q9: What are the future directions for this compound research?

A9: Future research on this compound will likely focus on several key areas:

- Optimizing its therapeutic window: This includes further investigations into its pharmacokinetic and pharmacodynamic properties, as well as potential drug delivery systems to enhance its tumor-targeting ability and minimize off-target effects. []

- Developing companion diagnostics: Identifying biomarkers that can predict response to this compound treatment or monitor treatment efficacy in real-time will be crucial for personalizing therapy. []

- Combating drug resistance: Understanding mechanisms of resistance to this compound and developing strategies to overcome them, potentially through combination therapies, will be essential for improving long-term treatment outcomes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。